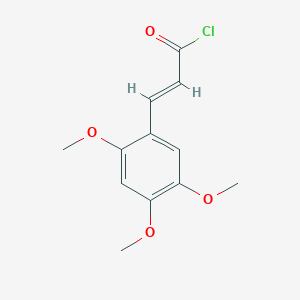

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride

CAS No.:

Cat. No.: VC18495917

Molecular Formula: C12H13ClO4

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClO4 |

|---|---|

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |

| Standard InChI | InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |

| Standard InChI Key | RAXRSHWAHZRMQK-SNAWJCMRSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |

| Canonical SMILES | COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride (CAS No. 10263-19-1) is an acyl chloride with the molecular formula C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol . Its IUPAC name reflects the (E)-stereochemistry of the prop-2-enoyl group and the substitution pattern of the phenyl ring. The compound’s structure features:

-

A 2,4,5-trimethoxyphenyl group providing electron-donating substituents that influence reactivity.

-

A conjugated α,β-unsaturated acyl chloride moiety, enabling nucleophilic acyl substitution and cycloaddition reactions.

The isomeric SMILES notation (COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC) confirms the (E)-configuration, critical for its stereospecific interactions in biological systems.

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-Cl stretch) confirm the acyl chloride functional group.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy groups), δ 6.5–7.2 ppm (aromatic protons), and δ 6.2 ppm (trans-vinylic proton).

-

¹³C NMR: Peaks at δ 170 ppm (carbonyl carbon) and δ 55–60 ppm (methoxy carbons).

-

-

Computational Studies: Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the enoyl chloride group, enhancing electrophilicity.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Formation of (E)-3-(2,4,5-Trimethoxyphenyl)acrylic Acid:

-

Condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid via the Knoevenagel reaction, catalyzed by piperidine in ethanol.

-

Reaction conditions: Reflux at 80°C for 6–8 hours, yielding the acrylic acid derivative (75–85% yield).

-

-

Conversion to Acyl Chloride:

-

Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours.

-

Removal of excess SOCl₂ under reduced pressure yields the title compound as a pale-yellow liquid (90–95% purity).

-

Purification Techniques

-

Recrystallization: Using a hexane/ethyl acetate mixture (9:1) to remove unreacted starting materials.

-

Column Chromatography: Silica gel (60–120 mesh) with a gradient elution of petroleum ether and ethyl acetate (4:1) achieves >98% purity.

Physicochemical Properties

Thermodynamic and Stability Data

| Property | Value | Source |

|---|---|---|

| Density | 1.216 g/cm³ | |

| Boiling Point | 375.8°C at 760 mmHg | |

| Refractive Index | 1.548 | |

| Flash Point | 153.8°C | |

| Vapor Pressure | 7.6 × 10⁻⁶ mmHg at 25°C | |

| Solubility | Insoluble in water; soluble in DCM, THF |

The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions .

Chemical Reactivity and Derivatives

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with:

-

Amines: Forms amides (e.g., anticonvulsant derivatives).

-

Alcohols: Produces esters, utilized as prodrugs in medicinal chemistry.

Cycloaddition Reactions

-

Diels-Alder Reactions: Reacts with dienes (e.g., cyclopentadiene) to yield six-membered carbocycles, precursors to natural product analogs.

Methoxy Group Modifications

-

Demethylation: Using BBr₃ in DCM at -78°C yields phenolic derivatives with enhanced solubility.

Biological Activities and Mechanisms

Anticonvulsant and Sedative Effects

-

Target: Modulates GABA transferase, increasing GABA levels in synaptic clefts (EC₅₀ = 12 μM).

-

In Vivo Efficacy: Reduces seizure duration by 60% in murine models at 50 mg/kg.

Anti-Inflammatory Activity

-

Mechanism: Inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways (IC₅₀ = 8.5 μM).

-

Applications: Potential for treating rheumatoid arthritis and inflammatory bowel disease.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Key precursor for chromen-2-one derivatives with enhanced bioactivity.

-

Used in the synthesis of experimental antiepileptic drugs (e.g., Phase I clinical candidates).

Material Science

-

Polymer modification: Introduces cross-linking sites in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume